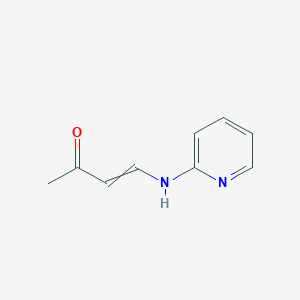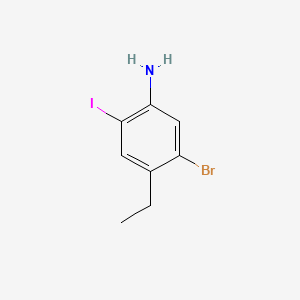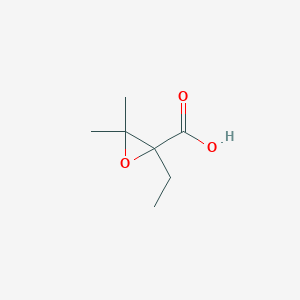
4-Tert-butyl-1-cyclopropoxy-2-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butyl)-1-cyclopropoxy-2-iodobenzene is an organic compound that features a tert-butyl group, a cyclopropoxy group, and an iodine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-1-cyclopropoxy-2-iodobenzene typically involves the introduction of the tert-butyl and cyclopropoxy groups onto a benzene ring, followed by iodination. One common method involves the use of tert-butyl chloride and cyclopropanol in the presence of a base to form the tert-butyl and cyclopropoxy groups, respectively. The iodination step can be achieved using iodine or an iodine-containing reagent under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds . This method is more efficient and sustainable compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)-1-cyclopropoxy-2-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the tert-butyl and cyclopropoxy groups.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(tert-Butyl)-1-cyclopropoxy-2-iodobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-1-cyclopropoxy-2-iodobenzene involves its interaction with various molecular targets and pathways. The tert-butyl group can induce steric hindrance, affecting the compound’s reactivity and interactions with other molecules . The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(tert-Butyl)-1-cyclopropoxy-2-iodobenzene is unique due to the combination of its tert-butyl, cyclopropoxy, and iodine substituents. This combination imparts distinct steric and electronic properties, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C13H17IO |
|---|---|
Molecular Weight |
316.18 g/mol |
IUPAC Name |
4-tert-butyl-1-cyclopropyloxy-2-iodobenzene |
InChI |
InChI=1S/C13H17IO/c1-13(2,3)9-4-7-12(11(14)8-9)15-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3 |
InChI Key |
QIYWCNZKGLVLCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC2CC2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]-5-methyl-2-furancarboxylic acid](/img/structure/B13932979.png)






